![molecular formula C15H22ClN3O B2404377 N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride CAS No. 1568634-86-5](/img/structure/B2404377.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride” is a complex organic compound. The indole group suggests that it might be a derivative of tryptamine, a naturally occurring biogenic amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized by reacting tryptamine with other agents. For example, a compound was prepared by reacting tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Therapeutic Applications
- Urease Inhibition: A study explored the synthesis of novel indole-based oxadiazole scaffolds, including derivatives of 4-(1H-indol-3-yl)butanamide, demonstrating potent in vitro urease inhibitory potential. These compounds, due to their enzyme inhibition capabilities, could be valuable in drug designing programs (Nazir et al., 2018).
- Antiamylase Activity: Compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride were found to exhibit significant alpha-amylase inhibitory activity, comparable to standard inhibitors. This suggests potential applications in managing conditions like diabetes (Mathew et al., 2015).
Antimicrobial and Antitumor Potential
- Antimicrobial Activities: Indole derivatives, including those similar to the compound , have been synthesized and demonstrated significant antimicrobial activities against various microbial strains. This highlights their potential in developing new antimicrobial agents (Anekal & Biradar, 2012).
- Cytotoxicity and Antitumor Properties: A study identified a cytotoxic indole-3-ethenamide with moderate effectiveness against certain cancer cell lines, suggesting the potential of related indole derivatives in cancer therapeutics (Wang et al., 2011).
Chemical Synthesis and Material Science
- Synthesis of Novel Derivatives: Research into the synthesis of new indole derivatives, including N-substituted butanamides, has led to the development of compounds with varied applications, from pharmaceuticals to materials science (Bobowski, 1983).
- Water-Soluble Derivatives: The preparation of water-soluble indole N-acyl and N-carbamic esters related to the compound has been reported. These derivatives have potential applications as antiviral agents (Harnden et al., 1979).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-16-9-4-7-15(19)17-10-8-12-11-18-14-6-3-2-5-13(12)14;/h2-3,5-6,11,16,18H,4,7-10H2,1H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZKHLPVQGOXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCCC1=CNC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)
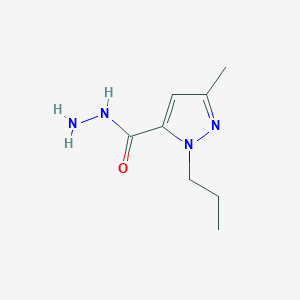
![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
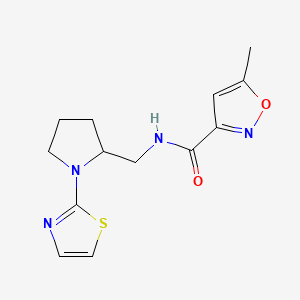
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
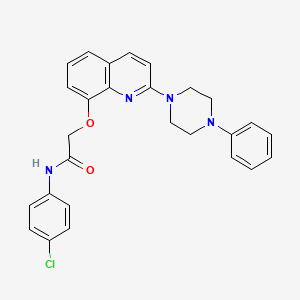
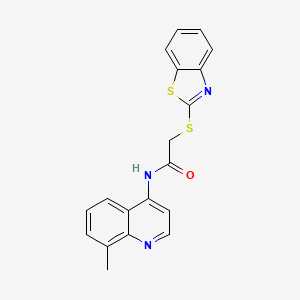
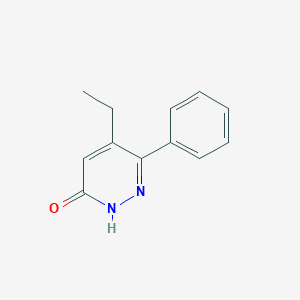
![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)
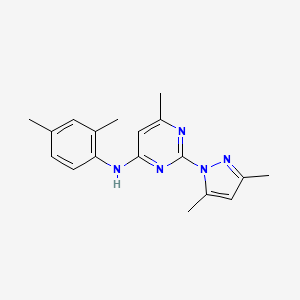
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)